molecular formula C29H21NO4 B11650592 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione

Cat. No.: B11650592
M. Wt: 447.5 g/mol
InChI Key: IZDSLYODJHQCAB-UHFFFAOYSA-N
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Description

2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that incorporates both carbazole and anthracene moieties Carbazole is known for its excellent photochemical and thermal stability, while anthracene is recognized for its luminescent properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps:

    Formation of Carbazole Derivative: The initial step involves the functionalization of carbazole.

    Hydroxypropoxy Substitution:

    Anthracene Derivative Formation: The final step involves the coupling of the carbazole derivative with an anthracene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with light and subsequent electron transfer processes. The carbazole moiety acts as an electron donor, while the anthracene moiety can accept electrons, facilitating various photochemical reactions . This electron transfer capability is crucial for its applications in organic electronics and photocatalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of carbazole and anthracene moieties, which endows it with both excellent photochemical stability and luminescent properties. This dual functionality makes it particularly valuable for applications in organic electronics and material science .

Properties

Molecular Formula

C29H21NO4

Molecular Weight

447.5 g/mol

IUPAC Name

2-(3-carbazol-9-yl-2-hydroxypropoxy)anthracene-9,10-dione

InChI

InChI=1S/C29H21NO4/c31-18(16-30-26-11-5-3-7-20(26)21-8-4-6-12-27(21)30)17-34-19-13-14-24-25(15-19)29(33)23-10-2-1-9-22(23)28(24)32/h1-15,18,31H,16-17H2

InChI Key

IZDSLYODJHQCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCC(CN4C5=CC=CC=C5C6=CC=CC=C64)O

Origin of Product

United States

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